Cas no 89690-05-1 (N-Methyl-N-(3-cyanopropyl)benzylamine)

N-Methyl-N-(3-cyanopropyl)benzylamine is a versatile organic compound featuring a benzylamine core substituted with a methyl group and a 3-cyanopropyl chain. Its molecular structure, combining a polar cyano group with an aromatic moiety, makes it valuable as an intermediate in pharmaceutical and specialty chemical synthesis. The compound's reactivity, particularly in nucleophilic and reductive amination reactions, enables its use in constructing complex nitrogen-containing frameworks. Its stability under standard conditions and solubility in common organic solvents further enhance its utility in synthetic applications. The presence of both electron-withdrawing (cyano) and electron-donating (benzyl) groups contributes to its potential in fine-tuning reaction pathways.
N-Methyl-N-(3-cyanopropyl)benzylamine structure
89690-05-1 structure
Product Name:N-Methyl-N-(3-cyanopropyl)benzylamine
CAS No:89690-05-1
MF:C12H16N2
MW:188.268842697144
CID:592190
PubChem ID:21668247
Update Time:2025-05-24

N-Methyl-N-(3-cyanopropyl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • Butanenitrile, 4-[methyl(phenylmethyl)amino]-
    • N-Methyl-N-(3-cyanopropyl)benzylamine
    • 4-[benzyl(methyl)amino]butanenitrile
    • 4-(Benzyl-methyl-amino)-butyronitril
    • 4-(benzyl-methyl-amino)-butyronitrile
    • 4-[Methyl(phenylmethyl)amino]butanenitrile
    • Butanenitrile,4-[methyl(phenylmethyl)amino]
    • AKOS000197885
    • DTXSID00616685
    • 89690-05-1
    • SCHEMBL149999
    • FT-0671628
    • DB-309092
    • Inchi: 1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3
    • InChI Key: PFJZKEXLJVDQOP-UHFFFAOYSA-N
    • SMILES: N(C)(CC1C=CC=CC=1)CCCC#N

Computed Properties

  • Exact Mass: 188.13100
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.03000
  • LogP: 2.42218

N-Methyl-N-(3-cyanopropyl)benzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-Methyl-N-(3-cyanopropyl)benzylamine Production Method

Additional information on N-Methyl-N-(3-cyanopropyl)benzylamine

N-Methyl-N-(3-cyanopropyl)benzylamine: A Comprehensive Overview

N-Methyl-N-(3-cyanopropyl)benzylamine, also known by its CAS number 89690-05-1, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a benzylamine backbone with a methyl group and a 3-cyanopropyl substituent. The presence of the cyano group (-CN) in the side chain introduces interesting electronic properties, making it a valuable building block in organic synthesis.

The synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine typically involves multi-step reactions, often starting from benzylamine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted techniques to accelerate reaction rates, which has been particularly beneficial in large-scale manufacturing.

In terms of applications, N-Methyl-N-(3-cyanopropyl)benzylamine has found extensive use in the pharmaceutical industry as an intermediate for drug development. Its ability to form stable bonds with various functional groups makes it ideal for constructing complex molecular architectures. For instance, studies have shown its potential in the synthesis of bioactive compounds targeting specific receptors, such as GPCRs and kinases.

Beyond pharmaceuticals, this compound has also gained attention in materials science. The cyano group's electron-withdrawing nature enhances the compound's reactivity, making it suitable for applications in polymer chemistry. Recent research has focused on its role in synthesizing conductive polymers, which have promising applications in flexible electronics and energy storage devices.

The electronic properties of N-Methyl-N-(3-cyanopropyl)benzylamine have been extensively studied using computational chemistry tools. These studies have provided insights into its molecular orbitals and reactivity patterns, which are crucial for predicting its behavior in different chemical environments. For example, density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation effects due to the alignment of the benzene ring and the cyano group.

In terms of environmental considerations, researchers have investigated the biodegradation pathways of N-Methyl-N-(3-cyanopropyl)benzylamine. Findings suggest that under aerobic conditions, the compound undergoes microbial degradation through enzymatic cleavage of the amine group. This knowledge is essential for assessing its environmental impact and developing strategies for waste management.

Looking ahead, the demand for N-Methyl-N-(3-cyanopropyl)benzylamine is expected to grow as new applications emerge in fields such as agrochemicals and specialty chemicals. Its unique combination of structural features positions it as a key player in modern organic synthesis. Ongoing research continues to uncover novel synthetic routes and functionalization strategies, further expanding its utility across diverse industries.

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